molecular formula C10H8BrNO2 B12851564 3-(2-Bromophenyl)-2-cyanopropionic acid CAS No. 948015-62-1

3-(2-Bromophenyl)-2-cyanopropionic acid

Cat. No.: B12851564
CAS No.: 948015-62-1
M. Wt: 254.08 g/mol
InChI Key: CKAZGIHCMGWMMF-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-cyanopropionic acid is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a cyano group at the 2-position of the propionic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-cyanopropionic acid typically involves multi-step organic reactions. One common method includes the bromination of phenylacetic acid followed by the introduction of a cyano group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane. The cyano group can be introduced using reagents such as sodium cyanide or potassium cyanide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents like bromine and cyanide.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2-cyanopropionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(2-Bromophenyl)-2-cyanopropionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-2-cyanopropionic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-cyanopropionic acid
  • 3-(3-Bromo-1-benzothien-2-yl)-2-cyanopropionic acid
  • 3-(5-(2-Bromophenyl)-2-furyl)-2-cyanopropionic acid

Uniqueness

3-(2-Bromophenyl)-2-cyanopropionic acid is unique due to the specific position of the bromine and cyano groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

948015-62-1

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-(2-bromophenyl)-2-cyanopropanoic acid

InChI

InChI=1S/C10H8BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14)

InChI Key

CKAZGIHCMGWMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C(=O)O)Br

Origin of Product

United States

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